molecular formula C56H102N2O15Si2 B13787157 [(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate

[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate

Cat. No.: B13787157
M. Wt: 1099.6 g/mol
InChI Key: COTXJGFUQLISCR-PIQRHKGBSA-N
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Description

The compound [(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[1232]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate is a complex organic molecule with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including protection and deprotection of functional groups, formation of glycosidic bonds, and introduction of silyl protecting groups. Typical reaction conditions may include the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.

Biology

In biology, this compound could be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, this compound may have potential as a therapeutic agent or as a lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other silyl-protected glycosides or complex organic molecules with multiple functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of silyl protecting groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C56H102N2O15Si2

Molecular Weight

1099.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C56H102N2O15Si2/c1-33-29-39-30-45(72-74(18,19)54(7,8)9)69-42(31-43(60)63-34(2)25-23-22-24-26-41(33)68-44-28-27-40(57-14)35(3)64-44)50(62-17)49(39)71-53-51(67-38(6)59)47(58(15)16)48(36(4)66-53)70-46-32-56(13,61)52(37(5)65-46)73-75(20,21)55(10,11)12/h22-24,26,33-37,39-42,44-53,57,61H,25,27-32H2,1-21H3/b23-22+,26-24+/t33-,34-,35-,36-,37+,39-,40+,41+,42-,44+,45-,46+,47+,48-,49+,50+,51-,52+,53+,56-/m1/s1

InChI Key

COTXJGFUQLISCR-PIQRHKGBSA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]2C[C@H](O[C@H](CC(=O)O1)[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)O[C@H]5CC[C@@H]([C@H](O5)C)NC

Canonical SMILES

CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC

Origin of Product

United States

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